1-(Sulfanylmethyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(Sulfanylmethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C5H7NS. It is characterized by a cyclopropane ring substituted with a sulfanylmethyl group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sulfanylmethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with thiol and nitrile groups. One common method includes the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Sulfanylmethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Sulfanylmethyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential to modulate biological activity through conformational restriction.
Medicine: Explored in drug discovery for its unique physicochemical properties that enhance drug-likeness.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Sulfanylmethyl)cyclopropane-1-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive thiol and nitrile groups. These functional groups enable the compound to interact with molecular targets, potentially modulating biological pathways and activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(Mercaptomethyl)cyclopropane-1-carbonitrile
- Cyclopropylmethyl thiol
- Cyclopropylmethyl nitrile
Uniqueness
1-(Sulfanylmethyl)cyclopropane-1-carbonitrile is unique due to the simultaneous presence of both thiol and nitrile groups on the cyclopropane ring. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
1-(sulfanylmethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-3-5(4-7)1-2-5/h7H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWKMRWPJFRGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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